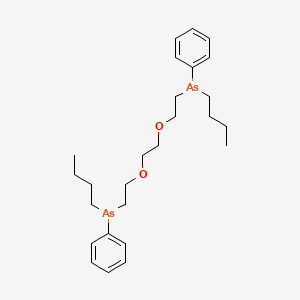
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two arsenic atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenyl derivatives and arsenic-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle arsenic-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce arsenic oxides, while substitution reactions can yield derivatives with different functional groups.
Applications De Recherche Scientifique
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of arsenic atoms in the structure plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene: A compound with a similar structure but containing nitrogen atoms instead of arsenic.
8,11-Dioxa-5,14-diarsaoctadecane: A related compound with a different arrangement of atoms.
Uniqueness
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is unique due to the presence of both phenyl groups and arsenic atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
137790-13-7 |
|---|---|
Formule moléculaire |
C26H40As2O2 |
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
butyl-[2-[2-[2-[butyl(phenyl)arsanyl]ethoxy]ethoxy]ethyl]-phenylarsane |
InChI |
InChI=1S/C26H40As2O2/c1-3-5-17-27(25-13-9-7-10-14-25)19-21-29-23-24-30-22-20-28(18-6-4-2)26-15-11-8-12-16-26/h7-16H,3-6,17-24H2,1-2H3 |
Clé InChI |
GIWWQXHNJOTSNO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[As](CCOCCOCC[As](CCCC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


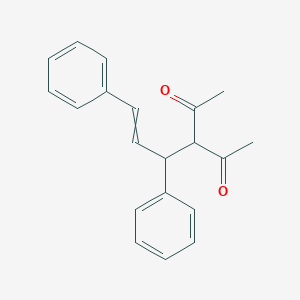

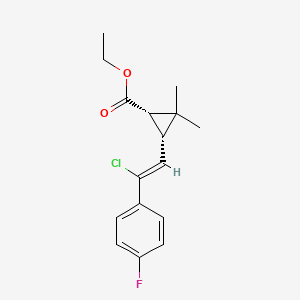
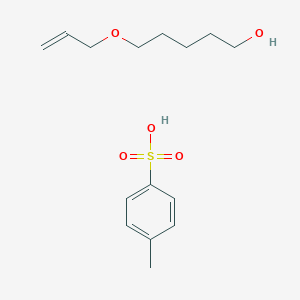

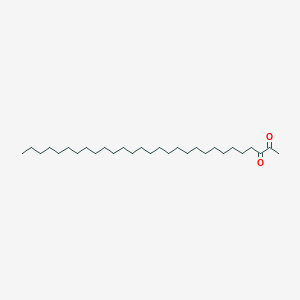
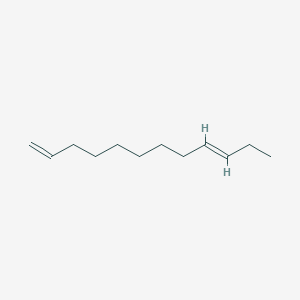
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)

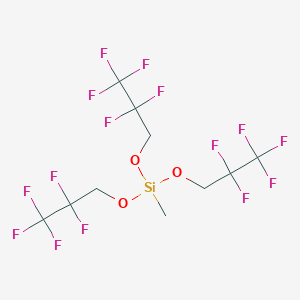
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)

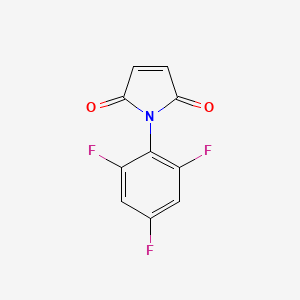
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
